3-(1,3-Benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde
Overview
Description
CID 10871974 is a natural product found in Ophiopogon japonicus and Ophiopogon with data available.
Mechanism of Action
Ophiopogonanone C, also known as D84980 or 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde, is a homoisoflavonoidal compound isolated from the tuber of Ophiopogon japonicas . This article will delve into the mechanism of action of Ophiopogonanone C, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known to possess antioxidant, antibacterial, anti-inflammatory, and antitumor activities .
Biochemical Pathways
More research is needed to elucidate the specific biochemical pathways and their downstream effects influenced by this compound .
Result of Action
Ophiopogonanone C has been found to exhibit antioxidant, antibacterial, anti-inflammatory, and antitumor activities . .
Action Environment
It is known that the compound is isolated from the tuber of Ophiopogon japonicas, which grows well in full sun or partial shade in well-drained, moist sandy or sandy-loam soils with a pH between 6.5 and 7.5 . .
Biochemical Analysis
Biochemical Properties
It is known that its chemical structure includes a cyclopentene ring and a ketone group
Cellular Effects
Ophiopogonanone C has been found to have significant effects on various types of cells and cellular processes . It has been shown to downregulate the expression of interleukin (IL)-6 and IL-8, which were enhanced by senescent normal human dermal fibroblasts . Moreover, it decreased IL-6 production in a strong and concentration-dependent manner .
Molecular Mechanism
It has been suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ophiopogonanone C have been observed to change over time . For example, the compound has been found to significantly decrease the content of certain steroidal saponins in Ophiopogonis Radix over time . Additionally, Ophiopogonanone C itself also significantly decreased from 2.66 to 1.33 mg/kg .
Metabolic Pathways
Ophiopogonanone C is involved in several metabolic pathways . The compound undergoes demethylenation, dehydrogenation, hydroxylation, methylation, and glucuronidation . It also forms conjugates with glutathione .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-6,11,21-22H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUXTCZWTTUERG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC4=C(C=C3)OCO4)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ophiopogonanone C in the context of Ophiopogon japonicus?
A1: Ophiopogonanone C is a flavonoid found in the tuber of Ophiopogon japonicus [, ]. While research on this specific compound is limited, it belongs to a class of compounds known for their potential pharmacological activities.
Q2: How does the application of paclobutrazol, a plant growth regulator, impact the levels of Ophiopogonanone C in Ophiopogon japonicus?
A2: Research indicates that the use of paclobutrazol in the cultivation of Ophiopogon japonicus can significantly decrease the levels of Ophiopogonanone C in the tuber []. This finding suggests that paclobutrazol may interfere with the plant's secondary metabolite production, potentially impacting the overall phytochemical profile of Ophiopogon japonicus.
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